molecular formula C20H14N6O6 B1599354 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline CAS No. 380482-30-4

2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

Cat. No. B1599354
M. Wt: 434.4 g/mol
InChI Key: YMWCRDXLDDCILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-Dimethyl-5-picrylamino-1,10-phenanthroline (DMPA-Phen) is a synthetic compound belonging to the family of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of phenanthrene, a naturally occurring polycyclic aromatic hydrocarbon found in coal tar and petroleum. DMPA-Phen is widely used in scientific research due to its unique properties. It has been used to study the chemistry of PAHs and to explore the mechanism of action of PAHs on biological systems.

Scientific Research Applications

Application in Complexometry

  • Specific Scientific Field : Chemistry, specifically complexometry .
  • Summary of the Application : “2,9-Dimethyl-5-picrylamino-1,10-phenanthroline” is used as a reagent for complexometric titration . Complexometry is a form of volumetric analysis wherein the formation of a colored complex is used to indicate the end point of a titration.
  • Methods of Application or Experimental Procedures : In a typical complexometric titration, a solution of “2,9-Dimethyl-5-picrylamino-1,10-phenanthroline” would be prepared and used as the titrant. The sample to be analyzed would be dissolved in a suitable solvent, and the titrant would be added until the color change indicates that all the analyte has reacted .
  • Results or Outcomes : The results of such a titration would be a measure of the concentration of the analyte in the sample. The exact results would depend on the specific sample and the precise experimental conditions .

Application in Spectrophotometric Determination of Copper

  • Specific Scientific Field : Analytical Chemistry .
  • Summary of the Application : This compound is used as a reagent for the spectrophotometric determination of copper . Spectrophotometry is a method used to measure how much a chemical substance absorbs light by measuring the intensity of light as a beam of light passes through sample solution.
  • Methods of Application or Experimental Procedures : In a typical procedure, a solution of the compound would be prepared and mixed with a sample containing copper. The resulting solution would then be analyzed using a spectrophotometer to determine the concentration of copper .
  • Results or Outcomes : The results would provide a quantitative measure of the concentration of copper in the sample .

Application in Determination of Lithium

  • Specific Scientific Field : Analytical Chemistry .
  • Summary of the Application : “2,9-Dimethyl-5-picrylamino-1,10-phenanthroline” is used as a chromogenic reagent for the determination of lithium .
  • Methods of Application or Experimental Procedures : Similar to the copper determination, a solution of the compound would be prepared and mixed with a sample containing lithium. The resulting solution would then be analyzed using a spectrophotometer to determine the concentration of lithium .
  • Results or Outcomes : The results would provide a quantitative measure of the concentration of lithium in the sample .

Application in Spectrophotometric Determination of Copper

  • Specific Scientific Field : Analytical Chemistry .
  • Summary of the Application : This compound is used as a reagent for the spectrophotometric determination of copper . Spectrophotometry is a method used to measure how much a chemical substance absorbs light by measuring the intensity of light as a beam of light passes through sample solution.
  • Methods of Application or Experimental Procedures : In a typical procedure, a solution of the compound would be prepared and mixed with a sample containing copper. The resulting solution would then be analyzed using a spectrophotometer to determine the concentration of copper .
  • Results or Outcomes : The results would provide a quantitative measure of the concentration of copper in the sample .

Application in Determination of Lithium

  • Specific Scientific Field : Analytical Chemistry .
  • Summary of the Application : “2,9-Dimethyl-5-picrylamino-1,10-phenanthroline” is used as a chromogenic reagent for the determination of lithium .
  • Methods of Application or Experimental Procedures : Similar to the copper determination, a solution of the compound would be prepared and mixed with a sample containing lithium. The resulting solution would then be analyzed using a spectrophotometer to determine the concentration of lithium .
  • Results or Outcomes : The results would provide a quantitative measure of the concentration of lithium in the sample .

properties

IUPAC Name

2,9-dimethyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O6/c1-10-3-5-12-7-15(14-6-4-11(2)22-19(14)18(12)21-10)23-20-16(25(29)30)8-13(24(27)28)9-17(20)26(31)32/h3-9,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWCRDXLDDCILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C3C(=C(C=C2C=C1)NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407998
Record name 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

CAS RN

380482-30-4
Record name 2,9-Dimethyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380482-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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